
PROTAC VEGFR-2 degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC VEGFR-2 degrader-2 is a compound designed to target and degrade the vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By degrading VEGFR-2, this compound aims to inhibit angiogenesis, which is a key factor in the growth and spread of tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-2 involves a series of chemical reactions that link a ligand for VEGFR-2 to a ligand for an E3 ubiquitin ligase via a linker. The process typically includes:
Ligand Synthesis: The ligands for VEGFR-2 and the E3 ubiquitin ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then attached to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PROTAC VEGFR-2 degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
Aplicaciones Científicas De Investigación
PROTAC VEGFR-2 degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of VEGFR-2 and its effects on angiogenesis.
Biology: Helps in understanding the role of VEGFR-2 in various biological processes.
Medicine: Investigated for its potential in cancer therapy by inhibiting tumor growth and metastasis.
Industry: Used in the development of new therapeutic agents targeting VEGFR-2.
Mecanismo De Acción
The mechanism of action of PROTAC VEGFR-2 degrader-2 involves the formation of a ternary complex between the target protein (VEGFR-2), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to VEGFR-2, marking it for degradation by the proteasome. The degradation of VEGFR-2 leads to the inhibition of angiogenesis, thereby preventing tumor growth and spread .
Comparación Con Compuestos Similares
PROTAC VEGFR-2 degrader-1: Another degrader targeting VEGFR-2 but with different ligands and linker.
PROTAC VEGFR-1 degrader: Targets VEGFR-1, another receptor involved in angiogenesis.
PROTAC FGFR-1 degrader: Targets fibroblast growth factor receptor-1, involved in similar pathways.
Uniqueness: PROTAC VEGFR-2 degrader-2 is unique due to its specific design to target VEGFR-2 with minimal inhibition of the receptor’s activity. This specificity allows for targeted degradation without affecting other proteins, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C50H56FN9O6S |
|---|---|
Peso molecular |
930.1 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[7-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H56FN9O6S/c1-29-14-23-37(51)38(24-29)56-49(66)55-34-21-19-32(20-22-34)36-10-9-11-39-43(36)46(52)58-60(39)42(63)13-8-6-7-12-41(62)57-45(50(3,4)5)48(65)59-27-35(61)25-40(59)47(64)53-26-31-15-17-33(18-16-31)44-30(2)54-28-67-44/h9-11,14-24,28,35,40,45,61H,6-8,12-13,25-27H2,1-5H3,(H2,52,58)(H,53,64)(H,57,62)(H2,55,56,66)/t35-,40+,45-/m1/s1 |
Clave InChI |
MLMBGRMBVNUKFH-RIXQQIMYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

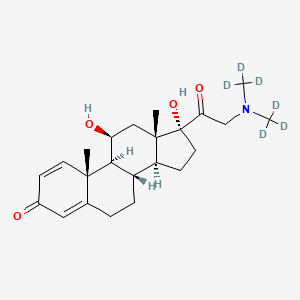


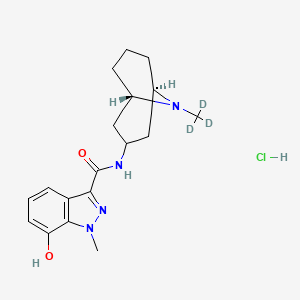
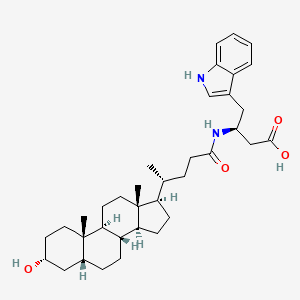

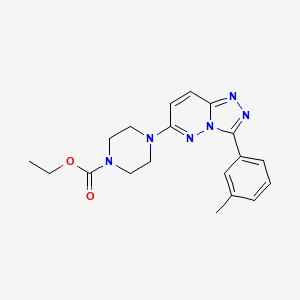


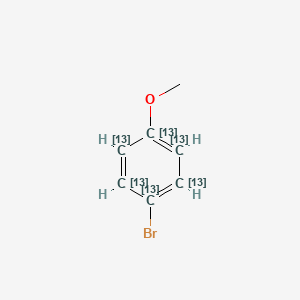

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
